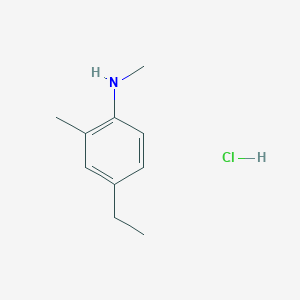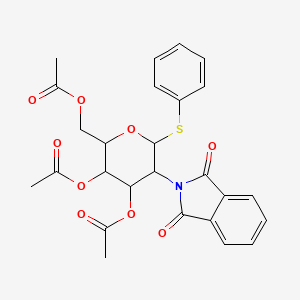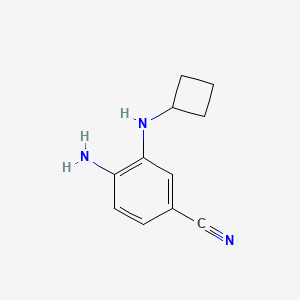
(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethyl-2-methyl-phenyl)-methyl-amin-Hydrochlorid ist eine organische Verbindung, die zur Klasse der Amine gehört. Amine sind Derivate von Ammoniak, bei denen ein oder mehrere Wasserstoffatome durch Alkyl- oder Arylreste ersetzt sind. Diese Verbindung zeichnet sich durch das Vorhandensein einer Ethylgruppe und einer Methylgruppe aus, die an einen Phenylring gebunden sind, sowie einer Methylamin-Gruppe. Die Form als Hydrochlorid zeigt an, dass es sich um ein Salz handelt, das mit Salzsäure gebildet wurde, was häufig die Wasserlöslichkeit der Verbindung erhöht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4-Ethyl-2-methyl-phenyl)-methyl-amin-Hydrochlorid beinhaltet typischerweise die Alkylierung von Anilin-Derivaten. Eine übliche Methode ist die Reaktion von 4-Ethyl-2-Methylanilin mit Formaldehyd und Chlorwasserstoffgas. Die Reaktionsbedingungen umfassen häufig:
Temperatur: Moderate Temperaturen um 50-70°C.
Lösungsmittel: Ein polares Lösungsmittel wie Ethanol oder Methanol.
Katalysator: Saure Katalysatoren wie Salzsäure.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von (4-Ethyl-2-methyl-phenyl)-methyl-amin-Hydrochlorid kontinuierliche Durchflussreaktoren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Das Verfahren kann Folgendes umfassen:
Rohstoffe: 4-Ethyl-2-Methylanilin, Formaldehyd und Chlorwasserstoff.
Reaktionskontrolle: Automatisierte Systeme zur Überwachung von Temperatur, Druck und pH-Wert.
Reinigung: Kristallisation oder Umkristallisation, um das reine Hydrochloridsalz zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
(4-Ethyl-2-methyl-phenyl)-methyl-amin-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um entsprechende Nitroso- oder Nitroverbindungen zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um sekundäre oder tertiäre Amine zu bilden.
Substitution: Der Phenylring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder katalytische Hydrierung.
Substitution: Reagenzien wie Brom oder Salpetersäure für elektrophile aromatische Substitution.
Hauptprodukte
Oxidationsprodukte: Nitroso- oder Nitroderivate.
Reduktionsprodukte: Sekundäre oder tertiäre Amine.
Substitutionsprodukte: Halogenierte oder nitrierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
(4-Ethyl-2-methyl-phenyl)-methyl-amin-Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung als Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen.
Biologie: Untersucht auf seine möglichen Auswirkungen auf biologische Systeme, einschließlich Enzymwechselwirkungen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, z. B. als Vorläufer für Arzneimittel.
Industrie: Verwendung bei der Herstellung von Farbstoffen, Polymeren und anderen industriellen Chemikalien.
Wirkmechanismus
Der Wirkmechanismus von (4-Ethyl-2-methyl-phenyl)-methyl-amin-Hydrochlorid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Aminogruppe kann Wasserstoffbrückenbindungen oder ionische Wechselwirkungen mit biologischen Molekülen bilden, die ihre Aktivität beeinflussen. Der Phenylring kann auch an hydrophoben Wechselwirkungen beteiligt sein, die die Bindungsaffinität und Spezifität der Verbindung beeinflussen.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like bromine or nitric acid for electrophilic aromatic substitution.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The phenyl ring may also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (4-Ethyl-2-methyl-phenyl)-methyl-amin
- (4-Ethyl-2-methyl-phenyl)-ethyl-amin
- (4-Ethyl-2-methyl-phenyl)-propyl-amin
Einzigartigkeit
(4-Ethyl-2-methyl-phenyl)-methyl-amin-Hydrochlorid ist aufgrund seines spezifischen Substitutionsschemas am Phenylring und dem Vorhandensein der Methylamin-Gruppe einzigartig. Diese Kombination von funktionellen Gruppen kann zu unterschiedlicher chemischer Reaktivität und biologischer Aktivität im Vergleich zu seinen Analoga führen.
Eigenschaften
Molekularformel |
C10H16ClN |
|---|---|
Molekulargewicht |
185.69 g/mol |
IUPAC-Name |
4-ethyl-N,2-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-4-9-5-6-10(11-3)8(2)7-9;/h5-7,11H,4H2,1-3H3;1H |
InChI-Schlüssel |
WXUXIGULWHTBLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)NC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12074180.png)







![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)



![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)
